molecular formula C28H27N3O3 B2986889 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-86-1

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2986889
CAS No.: 866809-86-1
M. Wt: 453.542
InChI Key: OGDWAJQFMMKSDA-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A 3,4-dimethylphenyl substituent at position 3 of the pyrazole ring.
  • 7,8-dimethoxy groups on the quinoline moiety.
  • A 4-methoxyphenylmethyl group at position 5, providing steric bulk and influencing lipophilicity.

Its molecular formula is C₃₀H₂₉N₃O₃, with a molecular weight of 479.58 g/mol (calculated based on analogs in –12). The presence of methoxy and methyl groups enhances metabolic stability compared to halogenated derivatives .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-17-6-9-20(12-18(17)2)27-23-16-31(15-19-7-10-21(32-3)11-8-19)24-14-26(34-5)25(33-4)13-22(24)28(23)30-29-27/h6-14,16H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDWAJQFMMKSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with 7,8-dimethoxy-4-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrogenated compounds, and substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural, physicochemical, and functional differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Differences in Activity/Properties Reference ID
Target Compound 3-(3,4-dimethylphenyl), 7,8-dimethoxy, 5-(4-methoxyphenylmethyl) 479.58 ~4.7 6 High lipophilicity; enhanced metabolic stability
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 4-Ethoxyphenyl (3), 3-methoxyphenylmethyl (5) 469.5 4.5 6 Reduced steric hindrance; lower molecular weight
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline 4-Chlorophenylmethyl (5), 4-methoxyphenyl (3) 459.9 5.1 5 Higher XLogP3; potential cytotoxicity via Cl substitution
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 4-Fluorobenzyl (5), fused dioxane ring 468.5 4.8 5 Improved solubility due to dioxane ring; fluorine enhances bioavailability
7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline 4-Methylphenyl (3 and 5) 423.5 4.9 4 Lower complexity; reduced polar surface area (49.2 vs. 67.6)

Key Observations:

Lipophilicity : The target compound’s XLogP3 (~4.7) is intermediate, balancing membrane permeability and solubility. Chlorinated analogs (XLogP3 = 5.1) may exhibit off-target toxicity .

Substituent Effects: Methoxy groups (7,8-dimethoxy) enhance electron density, improving binding to aromatic receptors (e.g., kinase ATP pockets) .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of pyrazole precursors with substituted quinoline intermediates.

Biological Activity

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by multiple aromatic rings and methoxy groups, suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethylphenylhydrazine with 7,8-dimethoxy-4-chloroquinoline under basic conditions. The reaction is generally facilitated by bases such as sodium hydroxide or potassium carbonate and requires heating to promote the formation of the pyrazoloquinoline core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as proliferation, which is a common pathway in anticancer mechanisms. The interaction with these enzymes can lead to modulation of signaling pathways associated with cell growth and survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinolines have been shown to possess potent antitumor effects against various cancer cell lines. The compound's structural features may enhance its ability to bind to targets involved in tumor growth regulation .

Antimicrobial Activity

The compound is also being studied for its antimicrobial properties. Pyrazoloquinolines have been reported to exhibit activity against a range of microbial pathogens. This suggests potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cell proliferation in cancer cell lines
AntimicrobialActivity against various microbial strains
Enzyme InhibitionModulation of enzyme activity linked to cancer pathways

Case Study: Antitumor Activity

In a study examining the antitumor effects of related compounds, it was found that certain derivatives showed IC50 values as low as 0.3 μM against acute lymphoblastic leukemia cells. This demonstrates the potential efficacy of pyrazoloquinolines in targeting cancer cells effectively .

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